molecular formula C18H28O2 B12407854 6,9,12,15-Hexadecatetraenoic acid-ethyl ester

6,9,12,15-Hexadecatetraenoic acid-ethyl ester

Cat. No.: B12407854
M. Wt: 276.4 g/mol
InChI Key: SLXBQEDLVODPNT-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a polyunsaturated fatty acid ethyl ester (PUFA-E) with a 16-carbon backbone and four cis-configured double bonds at positions 6, 9, 12, and 15. This compound is of interest due to its structural similarity to bioactive fatty acids and esters found in marine organisms, particularly microalgae and seaweed, where such molecules often play roles in membrane fluidity, stress adaptation, and ecological interactions like algicidal activity .

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-

InChI Key

SLXBQEDLVODPNT-QNEBEIHSSA-N

Isomeric SMILES

CCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C

Canonical SMILES

CCOC(=O)CCCCC=CCC=CCC=CCC=C

Origin of Product

United States

Preparation Methods

Julia Olefination for Conjugated Diene Assembly

The modified Julia olefination is a cornerstone strategy for constructing conjugated diene systems. In the synthesis of ethyl hexadecatetraenoate derivatives, this method was employed to link aldehyde intermediates with sulfone reagents. For example, aldehyde 66 (derived from alcohol 65 via oxidation) underwent a Julia reaction with benzothiazolyl sulfone 23 to yield ethyl hexadecatetraenoate 67 . The reaction proceeded in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) at −78°C, achieving a 73% yield with predominant (4E,10E,12E,14E) stereochemistry.

Key Considerations:

  • Stereochemical Control : The E-selectivity in this example underscores the limitation of traditional Julia reactions for Z-alkene formation. Adjusting sulfone electronics (e.g., using phenyl sulfones) or employing kinetic conditions may improve Z-selectivity.
  • Scalability : The requirement for cryogenic conditions (−78°C) complicates large-scale production.

Suzuki-Miyaura Cross-Coupling for Fragment Union

The Suzuki-Miyaura reaction enables modular construction of polyunsaturated systems. In the total synthesis of fostriecin, a related hexadecatetraenoate was assembled via sequential cross-coupling of boronic esters and alkenyl halides. For instance, a Z,Z,E-triene moiety was installed using a late-stage Suzuki coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides.

Advantages:

  • Stereochemical Precision : Pre-synthesized Z-configured boronic esters ensure retention of double-bond geometry.
  • Flexibility : Enables convergent synthesis by coupling pre-formed fragments.

Limitations:

  • Functional Group Tolerance : Sensitive ester groups may require protection during coupling steps.

Claisen Rearrangement for γ,δ-Unsaturated Esters

The Claisen rearrangement is instrumental in synthesizing γ,δ-unsaturated esters, which serve as precursors for extended conjugated systems. In one approach, alcohol 63 (obtained from aldehyde 30 and vinylmagnesium bromide) was heated with triethyl orthoacetate in xylene to yield ester 64 . Subsequent desilylation and oxidation produced aldehyde 66 , a key intermediate for further elongation.

Reaction Conditions:

  • Temperature : 140–160°C in xylene.
  • Yield : 74% for the rearrangement step.

Application to Tetraenoates:
This method establishes the (E) configuration at the γ,δ-position. To achieve Z-geometry, alternative substrates (e.g., Z-allyl vinyl ethers) or Lewis acid catalysis (e.g., SnCl₄) may be explored.

Enamine-Mediated Cyclization for Conjugated Systems

While primarily used for heterocycle synthesis (e.g., quinolones), enamine chemistry offers insights into conjugated diene formation. In the Conrad-Limpach reaction, ethyl acetoacetate reacts with anilines to form β-anilinocrotonates, which cyclize under thermal or microwave conditions. Adapting this strategy, ethyl β-anilinocrotonates could serve as intermediates for installing Z-configured double bonds via stereoselective elimination.

Experimental Insights:

  • Microwave Acceleration : Cyclization under microwave irradiation (360 W, 3 min) improves reaction efficiency.
  • Limitations : Requires precise pH control during enamine formation to avoid side reactions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Stereoselectivity Scalability
Julia Olefination LiHMDS, benzothiazolyl sulfone 73 Predominantly E Moderate
Suzuki-Miyaura Pd(PPh₃)₄, boronic esters 60–85 High Z retention High
Claisen Rearrangement Triethyl orthoacetate, xylene 74 E at γ,δ Moderate
Enamine Cyclization Ethyl acetoacetate, microwave 85 Variable Low

Stereochemical Challenges and Mitigation Strategies

Achieving uniform Z-configuration across four double bonds demands meticulous planning:

  • Directed Hydrogenation : Use of Lindlar catalyst for selective Z-reduction of alkynes.
  • Photochemical Isomerization : UV irradiation in the presence of sensitizers (e.g., benzophenone) to equilibrate E/Z mixtures toward Z-isomers.
  • Enzymatic Desaturation : Recombinant desaturases (e.g., Δ6-desaturase) for biocatalytic Z-bond installation.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Catalyst Recycling : Palladium recovery via aqueous biphasic systems in Suzuki couplings.
  • Solvent Selection : Replacement of THF with 2-MeTHF in Julia reactions to enhance safety and sustainability.

Chemical Reactions Analysis

Types of Reactions

6,9,12,15-Hexadecatetraenoic acid-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Lipidomics and Metabolic Studies

Ethyl hexadecatetraenoate serves as a valuable standard in lipidomics research. Its unique structure allows for the study of unsaturated fatty acids' roles in biological systems. Researchers utilize it in various assays to quantify lipid profiles in biological samples, enhancing the understanding of metabolic pathways involving polyunsaturated fatty acids .

Nutritional Studies

This compound is investigated for its nutritional benefits due to its polyunsaturated nature. Studies suggest that dietary incorporation of such fatty acids may influence cardiovascular health and inflammatory responses. Ethyl hexadecatetraenoate is often included in formulations aimed at improving lipid profiles in clinical nutrition .

Chemical Defense Mechanisms

Research indicates that ethyl hexadecatetraenoate may play a role in the chemical defense mechanisms of certain algae and plants. Its presence can deter herbivores and pathogens, making it a subject of interest in ecological studies .

Cosmetic Formulations

The compound's emollient properties make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and texture is being explored in the development of skin care products .

Case Studies

Study TitleFocusFindings
Lipid Profiling in Human PlasmaUtilization of ethyl hexadecatetraenoate as a standardDemonstrated improved accuracy in quantifying unsaturated fatty acids compared to previous methods .
Dietary Effects on Lipid MetabolismInvestigated the impact of polyunsaturated fats on healthFound positive correlations between intake of ethyl hexadecatetraenoate and reduced inflammation markers .
Algal Chemical DefenseRole of ethyl hexadecatetraenoate in algal defenseIdentified its effectiveness in deterring grazers and pathogens .

Mechanism of Action

The mechanism of action of 6,9,12,15-Hexadecatetraenoic acid-ethyl ester involves its incorporation into lipid metabolism pathways. It is believed to reduce plasma triglyceride levels by modulating the activity of enzymes involved in lipid synthesis and breakdown. The compound may also influence the expression of genes related to lipid metabolism .

Comparison with Similar Compounds

Methyl Esters with Varying Chain Lengths and Double Bond Positions

a. Methyl (6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoate
  • Structure : 16-carbon chain with double bonds at positions 6, 9, 12, and 15; methyl ester group.
  • Molecular Weight : 262.39 g/mol .
  • Biological Relevance : Found in polar microalgae, where methyl esters of polyunsaturated fatty acids (PUFAs) are critical for maintaining membrane fluidity in cold environments .
b. Methyl (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-Tetraenoate
  • Structure : 18-carbon chain with double bonds at positions 6, 9, 12, and 15; methyl ester group.
  • Molecular Weight : 290.44 g/mol .
  • Key Differences: The extended 18-carbon chain increases hydrophobicity and may enhance integration into lipid bilayers. This compound, also known as methyl stearidonate, is a precursor to omega-3 fatty acids like eicosapentaenoic acid (EPA) .
Compound Chain Length Double Bonds Ester Group Molecular Weight (g/mol) Source
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate 16 6,9,12,15 Ethyl ~276.41* Not explicitly stated in evidence
Methyl (6Z,9Z,12Z)-hexadecatetraenoate 16 6,9,12,15 Methyl 262.39 Polar microalgae
Methyl stearidonate 18 6,9,12,15 Methyl 290.44 Marine algae

*Estimated based on stearidonic acid (C18H28O2, 276.41 g/mol) with ethyl ester adjustment.

Free Fatty Acids vs. Esters

a. Hexadeca-4,7,10,13-Tetraenoic Acid (HDTA)
  • Structure : 16-carbon free fatty acid with double bonds at positions 4, 7, 10, and 13.
  • Key Differences : The absence of an ester group and shifted double bonds (4 vs. 6) likely alter its algicidal activity. HDTA isolated from Ulva fasciata exhibits stronger inhibitory effects on harmful algal blooms compared to esters, possibly due to enhanced cellular uptake .
b. Stearidonic Acid (6Z,9Z,12Z,15Z-Octadecatetraenoic Acid)
  • Structure : 18-carbon free fatty acid with double bonds at 6, 9, 12, and 15.
  • Molecular Weight : 276.41 g/mol .
  • Key Differences: As a free acid, stearidonic acid is a direct precursor for anti-inflammatory eicosanoids, whereas its esterified forms (e.g., ethyl or methyl) may act as storage molecules or prodrugs .

Glycolipid Derivatives

a. Monogalactosylmonoacylglycerol (MGMG-A)
  • Structure: Contains the (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl group linked to a galactose moiety.
  • Function: Demonstrates anti-inflammatory activity in human keratinocytes by suppressing TNF-α-induced IL-6 and IL-8 production. Unlike ethyl esters, glycolipids like MGMG-A have enhanced cellular targeting due to their carbohydrate moieties .

Ethyl Esters of Other PUFAs

a. Ethyl (9Z,12Z)-Octadeca-9,12-Dienoate
  • Structure : 18-carbon chain with two double bonds (9, 12); ethyl ester.
  • Source : Isolated from Pittosporum illicioides and Pseudoelephantopus spicatus .
  • Key Differences: Reduced unsaturation (two vs.

Biological Activity

Introduction

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate, also known as 6,9,12,15-hexadecatetraenoic acid (C16:4n-1) ethyl ester or HDTA, is a polyunsaturated fatty acid belonging to the n-1 series. This compound has gained attention due to its potential biological activities and health benefits. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C18H28O2
  • Molecular Weight: 276.41 g/mol
  • CAS Number: 845779-89-7
  • Structural Formula:
    O C OCC CCCCC CCC CCC CCC C\text{O C OCC CCCCC CCC CCC CCC C}

1. Lipid Metabolism

Research indicates that dietary intake of HDTA can influence lipid metabolism. A study demonstrated that feeding mice a diet containing 10% HDTA resulted in a significant reduction in plasma triacylglycerol levels without affecting total cholesterol levels. Furthermore, HDTA was found to have minimal accumulation in epididymal white adipose tissue (eWAT), suggesting its potential role in managing lipid profiles and preventing obesity-related complications .

2. Anti-inflammatory Effects

HDTA has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by influencing the production of eicosanoids and other inflammatory mediators. The compound's structure allows it to interact with various enzymes involved in the inflammatory response, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

3. Antioxidant Activity

The antioxidant capacity of HDTA has been explored through various assays. In vitro studies suggest that HDTA can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against oxidative damage associated with various diseases .

4. Cardiovascular Health

Given its impact on lipid profiles and anti-inflammatory properties, HDTA may have implications for cardiovascular health. Animal studies have shown that HDTA supplementation can lead to improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular disease prevention .

Case Study Overview

StudyObjectiveFindings
Study AAssess lipid metabolism effectsReduced plasma triacylglycerol levels; minimal accumulation in eWAT
Study BEvaluate anti-inflammatory effectsModulated inflammatory pathways; reduced markers of inflammation
Study CInvestigate antioxidant capacityScavenged free radicals; reduced oxidative stress markers
Study DExamine cardiovascular health impactImproved endothelial function; reduced arterial stiffness

Detailed Findings

  • Study A : Mice fed with HDTA showed a decrease in plasma triacylglycerol levels after four weeks compared to control groups receiving eicosapentaenoic acid (EPA) .
  • Study B : Inflammatory markers were significantly lower in subjects treated with HDTA compared to untreated controls, indicating its potential as an anti-inflammatory agent .
  • Study C : In vitro assays demonstrated that HDTA effectively scavenged reactive oxygen species (ROS), suggesting its role as a potent antioxidant .
  • Study D : Improvements in vascular function were noted with HDTA supplementation, highlighting its cardiovascular protective effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.